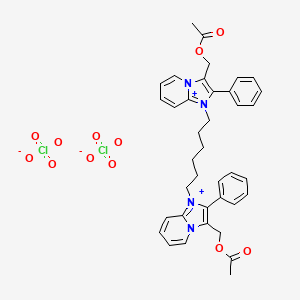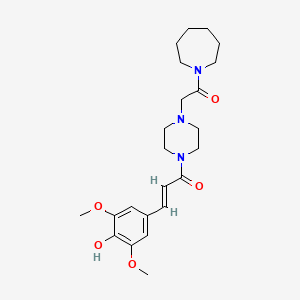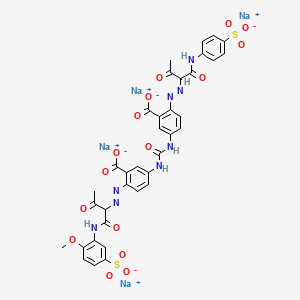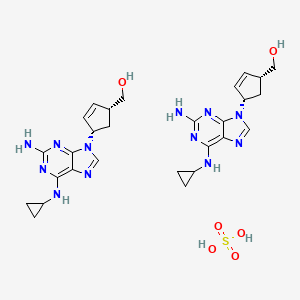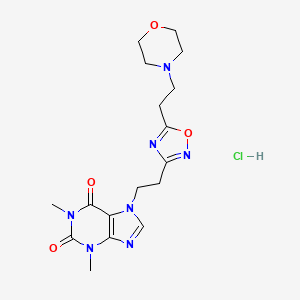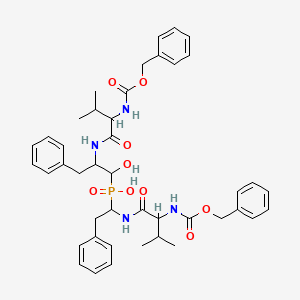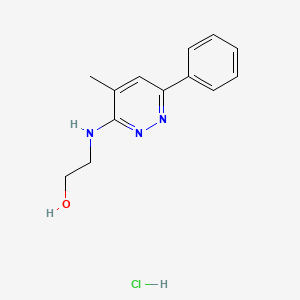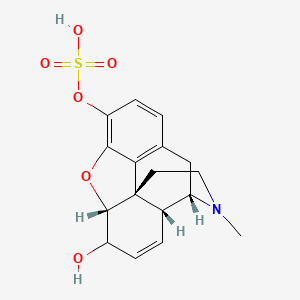
Morphine 3-O-Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morphine 3-O-Sulfate is a derivative of morphine, an opiate found naturally in the opium poppy. It is a semi-synthetic compound that has been modified to include a sulfate group at the 3-O position. This modification can alter the pharmacokinetic and pharmacodynamic properties of the compound, potentially offering different therapeutic benefits and side effects compared to morphine itself.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morphine 3-O-Sulfate typically involves the sulfation of morphine. This can be achieved through the reaction of morphine with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine. The reaction conditions often require careful control of temperature and pH to ensure the selective sulfation at the 3-O position without affecting other functional groups on the morphine molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control systems to maintain the optimal reaction conditions. The product is then purified through various techniques such as crystallization, filtration, and chromatography to obtain a high-purity compound suitable for pharmaceutical use.
Analyse Des Réactions Chimiques
Types of Reactions
Morphine 3-O-Sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can revert the sulfate group to a hydroxyl group, resulting in morphine.
Applications De Recherche Scientifique
Morphine 3-O-Sulfate has various applications in scientific research:
Chemistry: It is used as a model compound to study the effects of sulfation on the pharmacokinetics and pharmacodynamics of opiates.
Biology: Researchers use it to investigate the metabolic pathways and enzyme interactions involved in the sulfation process.
Medicine: It is studied for its potential therapeutic benefits and side effects compared to morphine, particularly in pain management.
Industry: The compound is used in the development of new analgesic drugs with improved efficacy and reduced side effects.
Mécanisme D'action
Morphine 3-O-Sulfate exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. The primary molecular targets are the mu-opioid receptors, which mediate the analgesic effects. The sulfate group can influence the binding affinity and selectivity of the compound for these receptors, potentially altering its pharmacological profile. The pathways involved include the inhibition of neurotransmitter release and modulation of pain signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: The parent compound, which lacks the sulfate group.
Morphine-6-glucuronide: Another metabolite of morphine with different pharmacological properties.
Heroin: A diacetylated form of morphine with increased potency and different pharmacokinetics.
Uniqueness
Morphine 3-O-Sulfate is unique due to the presence of the sulfate group at the 3-O position. This modification can alter its solubility, stability, and interaction with opioid receptors, potentially offering different therapeutic benefits and side effects compared to other morphine derivatives.
Propriétés
Numéro CAS |
35764-55-7 |
|---|---|
Formule moléculaire |
C17H19NO6S |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
[(4S,4aR,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] hydrogen sulfate |
InChI |
InChI=1S/C17H19NO6S/c1-18-7-6-17-10-3-4-12(19)16(17)23-15-13(24-25(20,21)22)5-2-9(14(15)17)8-11(10)18/h2-5,10-12,16,19H,6-8H2,1H3,(H,20,21,22)/t10-,11-,12?,16-,17-/m0/s1 |
Clé InChI |
UEMQCYWLMNLODZ-FIVOFWMMSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4[C@@H]1CC5=C2C(=C(C=C5)OS(=O)(=O)O)O[C@H]3C(C=C4)O |
SMILES canonique |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OS(=O)(=O)O)OC3C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)

